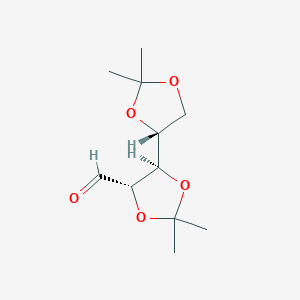
2,3:4,5-Di-o-isopropylidene-d-arabinose
Übersicht
Beschreibung
2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It exhibits exceptional potential for advancing antiviral therapeutics and diabetes treatments . It demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles .
Synthesis Analysis
The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose can be conveniently prepared following an odorless, three-step synthesis . This synthesis can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis
The molecular formula of 2,3:4,5-Di-O-isopropylidene-D-arabinose is C11H18O5 . It has an average mass of 230.258 Da and a monoisotopic mass of 230.115417 Da .Chemical Reactions Analysis
The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose involves the coupling of two properly activated monosaccharide building blocks . This process is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .Physical And Chemical Properties Analysis
2,3:4,5-Di-O-isopropylidene-D-arabinose has a density of 1.2±0.1 g/cm3 . Its boiling point is 289.5±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.9±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Higher Carbon Sugars
Field
Chemistry, specifically carbohydrate chemistry .
Application
2,3:4,5-Di-o-isopropylidene-d-arabinose is used in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .
Method
The compound can be prepared from d-gluconolactone through a three-step synthesis . This process can be carried out without any chromatographic purification .
Results
The synthesis results in multigram quantities of 2,3:4,5-di-O-isopropylidene-d-arabinose .
Synthesis of KDO
Field
Biochemistry and Biological Science .
Application
2,3:4,5-Di-o-isopropylidene-d-arabinose is used in the synthesis of KDO (Keto-deoxyoctulosonic acid) using indium-mediated allylation .
Method
The specific method of application or experimental procedures are not detailed in the source .
Results
The results or outcomes of this application are not provided in the source .
Biomedical Applications
Field
Application
2,3:4,5-Di-o-isopropylidene-d-arabinose has shown potential in advancing antiviral therapeutics and diabetes treatments .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The compound demonstrates efficacy in impeding viral duplication and ameliorating blood glucose profiles .
Spiroannulated Carbohydrate Synthesis
Application
2,3:4,5-Di-o-isopropylidene-d-arabinose is employed in spiroannulated carbohydrate synthesis .
Results
The synthesis results in carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin .
Synthesis of Conformationally Semirigid Diacylglycerol (DAG) Analogues
Application
2,3:4,5-Di-o-isopropylidene-d-arabinose is used in the organic synthesis of conformationally semirigid diacylglycerol (DAG) analogues embedded into five-membered ring lactones .
Results
Activation of β-d-fructopyranose
Application
2,3:4,5-Di-o-isopropylidene-β-d-fructopyranose, which is readily accessible in one step from commercial d-fructose, is activated with anhydrous HF .
Method
The activation results in the rearrangement of the anomeric isopropylidene group, with simultaneous formation of a reactive β-fructopyranosyl fluoride .
Results
The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,5-Di-o-isopropylidene-d-arabinose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



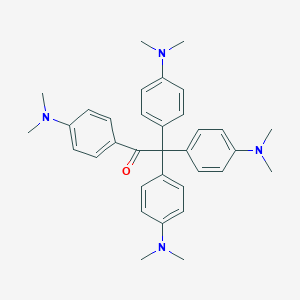
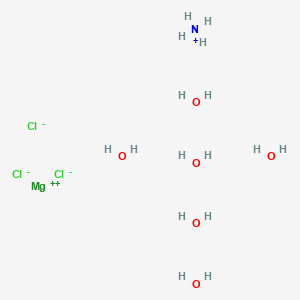
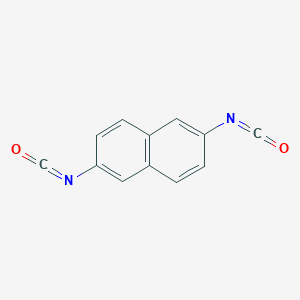
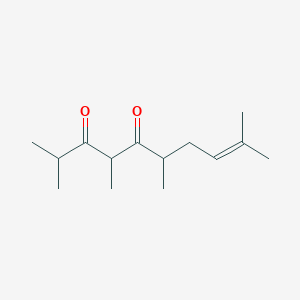
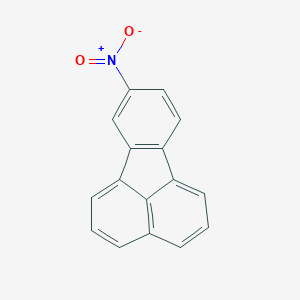
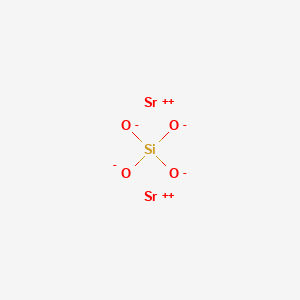
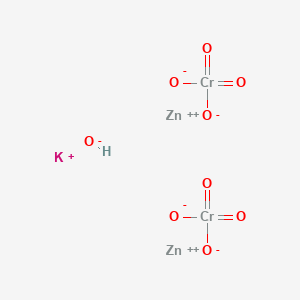
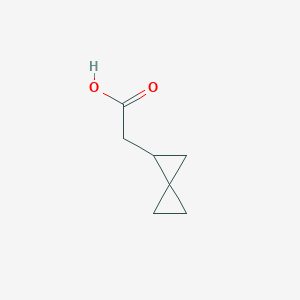

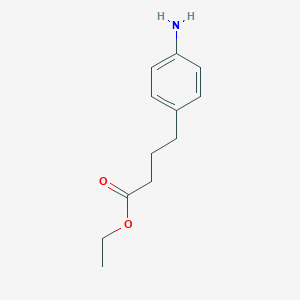
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)
